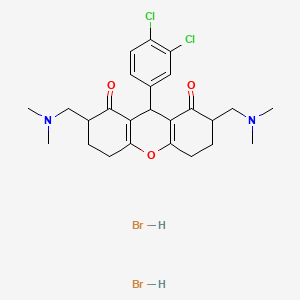

SD-1029

Descripción

Propiedades

IUPAC Name |

9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30Cl2N2O3.2BrH/c1-28(2)12-15-6-9-19-22(24(15)30)21(14-5-8-17(26)18(27)11-14)23-20(32-19)10-7-16(25(23)31)13-29(3)4;;/h5,8,11,15-16,21H,6-7,9-10,12-13H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKLAKXQHDQKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCC2=C(C1=O)C(C3=C(O2)CCC(C3=O)CN(C)C)C4=CC(=C(C=C4)Cl)Cl.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32Br2Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the origin of the RMR-1029 anthrax strain?

An in-depth analysis of the RMR-1029 Bacillus anthracis strain reveals its origin as a specific, laboratory-contained stock rather than a naturally occurring variant. This particular strain gained significant attention due to its central role in the investigation of the 2001 anthrax attacks in the United States.

The Origin and Composition of RMR-1029

The RMR-1029 spore batch was a highly concentrated and purified preparation of the Ames strain of Bacillus anthracis.[1] It was created and maintained at the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID) in Fort Detrick, Maryland.[2][3] The creation of this specific batch is attributed to Dr. Bruce Ivins, who was the sole creator and custodian of the flask labeled RMR-1029.[3][4]

The RMR-1029 batch was produced in 1997 and was not a single culture but a "conglomeration" of multiple spore production runs.[1][3] Specifically, it was a mixture of spores from 13 production runs conducted at Dugway Proving Ground in Utah, combined with an additional 22 production runs performed at USAMRIID.[1] This pooling of different batches was intended to create a large, standardized reagent for use in vaccine challenge experiments.[5][6]

The Ames strain itself is a particularly virulent strain of Bacillus anthracis that was first isolated from a dead cow in Texas in 1981. It subsequently became a standard strain for research in U.S. government laboratories.

Role in the 2001 Amerithrax Investigation

The investigation involved collecting and analyzing over 1,000 samples of the Ames strain from various laboratories to create a repository for comparison.[4] Out of all the samples, only a small number were found to contain the specific genetic mutations that matched the attack spores, and these all traced back to the RMR-1029 batch.[4][5]

Quantitative Data: Genetic Signatures

| Genetic Marker Type | Description | Presence in RMR-1029 | Presence in Attack Spores |

| Morphological Variants | Atypical colony morphologies observed after culturing on agar plates. | Yes | Yes |

| Specific Genetic Mutations | Four specific single nucleotide polymorphisms (SNPs) identified through sequencing. | Yes | Yes |

Experimental Protocols

While the precise, detailed protocol for the creation of the RMR-1029 batch is not publicly available, the general methodology for producing Bacillus anthracis spores for research purposes involves the following steps:

-

Inoculation: A seed culture of the Ames strain of Bacillus anthracis is used to inoculate a suitable growth medium.

-

Incubation: The culture is grown under specific conditions of temperature, aeration, and humidity to encourage vegetative cell growth.

-

Sporulation: The conditions are then altered to induce the bacteria to form endospores. This is often achieved by nutrient limitation or other environmental stressors.

-

Harvesting: The spores are harvested from the culture medium, typically through centrifugation.

-

Purification: The harvested spores are purified to remove vegetative cell debris and other impurities. This may involve multiple washing steps and density gradient centrifugation.

-

Quantification and Storage: The final purified spore preparation is quantified to determine the concentration of spores and stored under appropriate conditions to maintain viability.

The RMR-1029 batch was a pooled mixture from numerous individual production runs following these general steps.

Visualizations

Experimental Workflow: Identification of RMR-1029 as the Parent Strain

Caption: Investigative workflow leading to the identification of RMR-1029.

Logical Relationship: Composition of RMR-1029

Caption: Composition of the RMR-1029 spore batch.

It is important to note that the request for diagrams of signaling pathways is not directly applicable to the origin of a bacterial strain. The origin of RMR-1029 is a matter of its physical creation and genetic makeup, not biological signaling. However, the virulence of Bacillus anthracis itself is mediated by complex signaling pathways that are activated upon infection of a host. These pathways are a subject of extensive research in the field of infectious disease and are distinct from the provenance of this particular laboratory stock.

References

- 1. Comparison of the Material in the Letters with Samples in the FBI Repository - Review of the Scientific Approaches Used during the FBI’s Investigation of the 2001 Anthrax Letters - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. New review of anthrax case discussed by review committee vice chair, Stanford bioterrorism expert [med.stanford.edu]

- 3. justice.gov [justice.gov]

- 4. archives.fbi.gov [archives.fbi.gov]

- 5. Paul Keim: "We Were Surprised It Was the Ames Strain" | FRONTLINE | PBS | Official Site | Documentary Series [pbs.org]

- 6. bloximages.newyork1.vip.townnews.com [bloximages.newyork1.vip.townnews.com]

- 7. globalbiodefense.com [globalbiodefense.com]

- 8. warontherocks.com [warontherocks.com]

- 9. 2001 anthrax attacks - Wikipedia [en.wikipedia.org]

- 10. Exclusive: New Photos of Anthrax Suspect's Lab | FRONTLINE | PBS | Official Site | Documentary Series [pbs.org]

The Ames Strain and RMR-1029: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ames strain of Bacillus anthracis holds a significant and notorious place in the history of microbiology and biodefense. Its high virulence has made it a strain of interest for vaccine development and, tragically, the weapon of choice in the 2001 anthrax attacks in the United States.[1][2][3] This guide provides an in-depth technical overview of the history of the Ames strain, with a specific focus on the RMR-1029 spore preparation, which was identified as the parent material for the anthrax used in the attacks.[4][5]

History of the Ames Strain

The Ames strain was first isolated in 1981 from a dead 14-month-old Beefmaster heifer in Sarita, Texas.[6] The name "Ames" was mistakenly attributed to the strain due to a labeling error at the United States Army Medical Research Institute of Infectious Diseases (USAMRIID), where it was sent for analysis; the return address on the package was the USDA's National Veterinary Services Laboratories in Ames, Iowa.[6]

Due to its pronounced virulence, the Ames strain became a standard for research in the United States, particularly for the development and testing of anthrax vaccines and therapeutics.[6] Its use in research began in the 1980s, following the cessation of the U.S. biological warfare program and the destruction of weaponized stocks of other strains like Vollum 1B.[6] The strain's notoriety escalated dramatically in October 2001 when it was identified as the agent used in a series of bioterrorist attacks.[1][2][3]

The Virulence of the Ames Strain

The exceptional virulence of the Ames strain is primarily attributed to two large plasmids: pXO1 and pXO2.[6] Strains lacking either of these plasmids are generally considered attenuated.[6]

-

pXO1 Plasmid: This plasmid, approximately 181.6 kb in size, carries the genes encoding the three protein components of the anthrax toxin:

-

Protective Antigen (PA): Binds to receptors on host cells, forming a prepore that allows the entry of the other two toxin components.

-

Lethal Factor (LF): A zinc-dependent metalloprotease that cleaves mitogen-activated protein kinase kinases (MAPKKs), disrupting cell signaling pathways and leading to cell death.

-

Edema Factor (EF): A calmodulin-dependent adenylate cyclase that increases intracellular cyclic AMP (cAMP) levels, causing edema.[7][8]

-

-

pXO2 Plasmid: This plasmid, approximately 96.2 kb in size, contains the genes responsible for the synthesis of a poly-γ-D-glutamic acid capsule.[9] This capsule protects the bacterium from phagocytosis by the host's immune cells, allowing it to proliferate and establish a systemic infection.[6]

Studies have shown that the Ames strain's pXO2 plasmid, in particular, contributes significantly to its high virulence, even in the absence of the pXO1 plasmid in mouse models.[6]

Quantitative Data on Ames Strain Virulence

The following table summarizes key quantitative data related to the virulence of the Ames strain.

| Parameter | Value | Host Model | Reference |

| LD50 (Subcutaneous) | 1.34 log10 CFU | BALB/c mice | [10] |

| LD50 (Subcutaneous) | 1.56 log10 CFU | C57BL mice | [10] |

| pXO1 Plasmid Size | ~181.6 kb | - | [9] |

| pXO2 Plasmid Size | ~96.2 kb | - | [9] |

| Average pXO1 Copy Number | 3.86 | B. anthracis strains | [8] |

| Average pXO2 Copy Number | 2.29 | B. anthracis strains | [8] |

RMR-1029: A Critical Reagent

RMR-1029 was the designation for a specific, large batch of highly purified and concentrated Bacillus anthracis Ames strain spores maintained at USAMRIID.[4] This preparation was intended for use in vaccine challenge studies, providing a consistent and well-characterized stock of virulent spores for evaluating the efficacy of new anthrax vaccines.[11]

It is important to note that RMR-1029 was not a single, clonal population of spores. Instead, it was a "conglomeration of 13 production runs of spores by Dugway, for USAMRIID, and an additional 22 production runs of spore preparations at USAMRIID that were all pooled in this mixture". This pooling of different production runs likely contributed to the presence of minor genetic variants within the RMR-1029 stock.[12]

Experimental Protocols

While the specific production protocols for the RMR-1029 spore batch are not publicly available, this section outlines the general methodologies for Bacillus anthracis spore production for vaccine studies and the key forensic techniques used to analyze the RMR-1029 material.

Representative Protocol for Bacillus anthracis Spore Production

This protocol is a generalized representation based on publicly available methods for producing B. anthracis spores for research and vaccine challenge studies.

-

Strain Selection and Seed Culture Preparation: A well-characterized, virulent strain of Bacillus anthracis, such as the Ames strain, is selected. A seed culture is prepared by inoculating a suitable broth medium (e.g., Nutrient Broth) and incubating at 37°C until the culture reaches the late logarithmic phase of growth.[13]

-

Inoculation of Sporulation Medium: The seed culture is used to inoculate a solid sporulation medium, such as Casein Digest Agar, in Roux flasks.[14] The flasks are incubated at 37°C for an extended period (e.g., 72 hours or longer) to induce sporulation.[13]

-

Harvesting and Purification of Spores: The spores are harvested from the solid medium by washing with sterile distilled water. The resulting spore suspension is then purified to remove vegetative cells and debris. This can be achieved through repeated centrifugation and washing steps.

-

Quantification and Storage: The concentration of viable spores in the purified suspension is determined by plating serial dilutions and counting colony-forming units (CFU). The purified spore suspension is then stored under appropriate conditions (e.g., at 4°C or freeze-dried) to maintain viability.[14]

Forensic Experimental Protocols for the Analysis of RMR-1029

The Amerithrax investigation employed cutting-edge microbial forensic techniques to link the anthrax from the letters to the RMR-1029 flask.

MLVA is a method used to genotype bacterial strains by analyzing the number of tandemly repeated DNA sequences at multiple specific loci in the genome.

-

DNA Extraction: High-quality genomic DNA is extracted from the B. anthracis samples.

-

PCR Amplification: Polymerase Chain Reaction (PCR) is used to amplify the specific VNTR loci using fluorescently labeled primers.[10][15]

-

Fragment Analysis: The size of the fluorescently labeled PCR products is determined using capillary electrophoresis on an automated DNA sequencer.[10][15]

-

Genotype Determination: The number of repeats at each locus is calculated based on the size of the amplified fragments, creating a unique genetic profile or genotype for the strain.[6][10][15]

WGS provides the complete DNA sequence of an organism's genome, allowing for the identification of subtle genetic variations.

-

Library Preparation: Genomic DNA is fragmented, and sequencing adapters are ligated to the ends of the fragments to create a sequencing library.

-

High-Throughput Sequencing: The prepared library is sequenced using a next-generation sequencing platform (e.g., Illumina).[16][17]

-

Genome Assembly and Annotation: The short sequence reads are assembled into a complete or near-complete genome sequence. Genes and other genomic features are then identified and annotated.[16]

-

Comparative Analysis: The genome sequence of the evidence sample is compared to the sequences of known strains (e.g., from a reference collection) to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic differences that can establish a link between samples.[16][18] In the Amerithrax investigation, this analysis identified four distinct mutations in the letter material that were also present in the RMR-1029 flask.[4]

Visualizations

Virulence Factors of Bacillus anthracis Ames Strain

Caption: Key virulence factors of B. anthracis encoded by plasmids pXO1 and pXO2.

Logical Workflow of the Amerithrax Forensic Investigation

Caption: Simplified workflow of the forensic investigation linking the anthrax letters to RMR-1029.

Conclusion

The history of the Ames strain and the RMR-1029 spore preparation is a compelling case study in the dual nature of microbiological research. While the Ames strain has been instrumental in advancing our understanding of Bacillus anthracis pathogenesis and in the development of life-saving vaccines, its use in the 2001 anthrax attacks underscores the significant security challenges associated with highly virulent pathogens. The subsequent Amerithrax investigation pushed the boundaries of microbial forensics, demonstrating the power of genomics in tracing the origin of a biological weapon. For researchers and drug development professionals, a thorough understanding of the history and characteristics of the Ames strain, including the forensic investigation of RMR-1029, provides critical context for contemporary biodefense research and the development of medical countermeasures against anthrax.

References

- 1. 2001 anthrax attacks - Wikipedia [en.wikipedia.org]

- 2. fbi.gov [fbi.gov]

- 3. Anthrax letter attacks | Research Starters | EBSCO Research [ebsco.com]

- 4. researchgate.net [researchgate.net]

- 5. vault.fbi.gov [vault.fbi.gov]

- 6. [Use of variable-number tandem repeats to examine genetic diversity of Bacillus anthracis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sequence and Organization of pXO1, the Large Bacillus anthracis Plasmid Harboring the Anthrax Toxin Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genomic Characterization and Copy Number Variation of Bacillus anthracis Plasmids pXO1 and pXO2 in a Historical Collection of 412 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. warontherocks.com [warontherocks.com]

- 12. experts.nau.edu [experts.nau.edu]

- 13. woah.org [woah.org]

- 14. Manual for the production of anthrax and blackleg vaccines [fao.org]

- 15. journals.asm.org [journals.asm.org]

- 16. mdpi.com [mdpi.com]

- 17. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 18. Bacillus anthracis comparative genome analysis in support of the Amerithrax investigation - PMC [pmc.ncbi.nlm.nih.gov]

RMR-1029 Bacillus anthracis genetic characteristics

An In-Depth Technical Guide on the Core Genetic Characteristics of Bacillus anthracis

Introduction

Bacillus anthracis is a Gram-positive, rod-shaped bacterium that is the causative agent of anthrax. Its pathogenicity is largely attributable to specific genetic elements, particularly two large virulence plasmids, pXO1 and pXO2. This guide provides a detailed overview of the core genetic characteristics of Bac. anthracis, with a focus on its genomic structure, key virulence factors, and the methodologies used for its characterization. While the specific designation "RMR-1029" does not correspond to a publicly documented strain, the information presented here is foundational for the genetic analysis of any Bac. anthracis isolate.

Genomic Architecture

The genome of Bacillus anthracis consists of a single circular chromosome and, in virulent strains, the two plasmids pXO1 and pXO2. The chromosome is highly similar to that of its close relatives, Bacillus cereus and Bacillus thuringiensis, with the primary distinction being the presence of the virulence plasmids in B. anthracis.

Data Presentation: Genomic Features

The following table summarizes the key quantitative data associated with the Bacillus anthracis genome.

| Genomic Element | Size (bp) | Number of Open Reading Frames (ORFs) | Key Virulence Genes |

| Chromosome | ~5,227,293 | ~5,508 | plcR (inactive), various metabolic genes |

| pXO1 Plasmid | ~181,654 | ~202 | pagA, lef, cya, atxA |

| pXO2 Plasmid | ~96,231 | ~111 | capB, capC, capA, capD, acpA, acpB |

Virulence Plasmids: The Genetic Basis of Pathogenicity

The virulence of Bacillus anthracis is critically dependent on the presence of two plasmids, pXO1 and pXO2. Strains lacking either plasmid are significantly attenuated or avirulent.

-

pXO1 Plasmid: This plasmid carries the genes encoding the three components of the anthrax toxin: protective antigen (PA, encoded by pagA), lethal factor (LF, encoded by lef), and edema factor (EF, encoded by cya). It also carries the atxA gene, a key transcriptional regulator that controls the expression of the toxin genes.

-

pXO2 Plasmid: This plasmid contains the genes necessary for the synthesis of a poly-γ-D-glutamic acid capsule, which protects the bacterium from phagocytosis by the host's immune cells. The key genes involved are capB, capC, and capA (often referred to as the capBCA operon).

Mandatory Visualization: Genetic Makeup of Bacillus anthracis

Caption: Genetic components of virulent Bacillus anthracis.

Regulation of Virulence Gene Expression

The expression of the anthrax toxin and capsule genes is tightly regulated. The primary regulator for the toxin genes on pXO1 is the atxA gene product, AtxA. AtxA is a transcriptional activator that is sensitive to environmental cues such as temperature and bicarbonate concentration (present in the host). It positively controls the expression of pagA, lef, and cya. The capsule genes on pXO2 are regulated by the acpA and acpB genes, which are also influenced by AtxA. This creates a coordinated regulation of both major virulence factors.

Mandatory Visualization: Virulence Gene Regulation Pathway

Caption: Simplified signaling pathway for virulence gene regulation in B. anthracis.

Experimental Protocols

The genetic characterization of Bacillus anthracis involves a range of molecular techniques. Below are detailed methodologies for key experiments.

Protocol 1: Plasmid Curing

Objective: To generate attenuated strains by eliminating the pXO1 and/or pXO2 plasmids.

Methodology:

-

Bacterial Culture: Inoculate a single colony of Bacillus anthracis into 10 mL of Brain Heart Infusion (BHI) broth.

-

Elevated Temperature Incubation: Incubate the culture at an elevated temperature, typically 42-43°C, for 18-24 hours with shaking. This temperature is suboptimal for plasmid replication.

-

Serial Dilution and Plating: Prepare serial dilutions of the culture in sterile phosphate-buffered saline (PBS).

-

Plating: Plate 100 µL of the 10⁻⁵, 10⁻⁶, and 10⁻⁷ dilutions onto BHI agar plates. Incubate at 37°C for 18-24 hours.

-

Colony Screening: Screen individual colonies for the loss of plasmids. This is typically done by colony PCR targeting specific genes on pXO1 (e.g., pagA) and pXO2 (e.g., capC).

-

Confirmation: Confirm the absence of the entire plasmid by performing PCR for multiple genes spanning the plasmid and, if necessary, by Southern blot analysis.

Protocol 2: Multiplex PCR for Virulence Plasmid Detection

Objective: To rapidly screen Bacillus anthracis isolates for the presence of the pXO1 and pXO2 plasmids.

Methodology:

-

DNA Extraction: Extract genomic DNA from a single colony using a commercial DNA extraction kit or by boiling a suspension of the colony in sterile water.

-

PCR Master Mix Preparation: Prepare a PCR master mix containing:

-

PCR buffer (1X)

-

dNTPs (200 µM each)

-

Forward and reverse primers for a chromosomal gene (e.g., rpoB) (0.5 µM each)

-

Forward and reverse primers for a pXO1 gene (e.g., pagA) (0.5 µM each)

-

Forward and reverse primers for a pXO2 gene (e.g., capC) (0.5 µM each)

-

Taq DNA polymerase (1.25 units)

-

Template DNA (1-5 µL)

-

Nuclease-free water to a final volume of 25 µL.

-

-

PCR Amplification: Perform PCR using the following cycling conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

30 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55°C for 30 seconds.

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 5 minutes.

-

-

Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis (1.5% agarose gel). The presence of three bands of the expected sizes confirms the presence of the chromosome, pXO1, and pXO2.

Mandatory Visualization: Experimental Workflow for Isolate Characterization

Caption: Workflow for the genetic and phenotypic characterization of a B. anthracis isolate.

Conclusion

The genetic makeup of Bacillus anthracis is a prime example of how mobile genetic elements can confer pathogenicity to a bacterium. The pXO1 and pXO2 plasmids, carrying the anthrax toxin and capsule genes respectively, are the cornerstones of its virulence. A thorough understanding of these genetic elements, their regulation, and the methods used to study them is essential for researchers and drug development professionals working to combat anthrax. The protocols and workflows described herein provide a foundational framework for the genetic characterization of any B. anthracis strain, including newly identified isolates.

The Pivotal Role of RMR-1029 in the Amerithrax Investigation: A Technical Deep-Dive

An in-depth analysis of the microbial forensic techniques that identified a single flask of Bacillus anthracis as the parent material in the 2001 anthrax letter attacks.

In the extensive and complex investigation that followed the 2001 anthrax attacks, known as "Amerithrax," the identification of a specific stock of Bacillus anthracis, designated RMR-1029, proved to be a critical turning point. This technical guide provides a detailed examination of the scientific evidence and methodologies that established the significance of RMR-1029, offering insights for researchers, scientists, and drug development professionals into the groundbreaking application of microbial forensics.

The Amerithrax investigation was one of the largest and most complex in the history of law enforcement.[1] Letters containing anthrax spores were mailed to several news media offices and to two U.S. Senators, resulting in five deaths and seventeen infections. The scientific investigation ultimately pointed to a single flask of highly purified anthrax spores, RMR-1029, which was created and maintained at the United States Army Medical Research Institute of Infectious Diseases (USAMRIID) by Dr. Bruce Ivins, as the parent material for the spores used in the attacks.[2]

The crucial breakthrough came from the then-nascent field of microbial forensics, which utilized high-resolution whole-genome sequencing and comparative genomics to identify unique genetic signatures within the anthrax samples from the letters.[3][4] This allowed investigators to link the evidentiary samples to a specific source with a high degree of scientific certainty.

The Discovery of Morphological Variants: A Fortuitous Lead

A key discovery in the investigation was the presence of unusual morphological variants in cultures grown from the anthrax spores recovered from the letters.[3][5] When cultured on sheep blood agar (SBA), four distinct colony morphologies, or "morphotypes," were identified and designated as A, B, C/D, and E.[3][6] These variants differed from the typical wild-type B. anthracis Ames strain in colony appearance and, significantly, in their reduced ability to form spores (oligosporogenic).[3]

Quantitative Data: Genetic Signatures of the RMR-1029 Lineage

Whole-genome sequencing of these distinct morphotypes revealed four specific genetic mutations that served as a "genetic fingerprint," linking the letter samples to the RMR-1029 flask.[3][4] These mutations were not found in other Ames strain isolates from a repository of over 1,000 samples collected from various laboratories.[7]

| Morphotype | Genetic Mutation | Locus/Gene Affected | Phenotypic Characteristic |

| A | Large tandem duplication | Genomic region | Large, spreading colonies |

| B | Nonsynonymous SNP | Chromosomal gene | Large, spreading colonies |

| C/D | 1-bp deletion | Chromosomal gene | Large, spreading colonies |

| E | 21-bp in-frame deletion | pXO1 plasmid-encoded gene | Round, compact, dense colonies |

Table 1: Summary of Genetic Mutations in B. anthracis Morphotypes Identified in the Amerithrax Investigation.[3]

Three of these mutations were linked to sporulation pathways, specifically affecting the regulation of the phosphorylation state of Spo0F, a key protein in the initiation of the sporulation cascade.[3][4] This provided a genetic basis for the observed oligosporogenic phenotype of the variants.

Experimental Protocols

The identification of the genetic markers in the B. anthracis samples involved a multi-step process encompassing specialized culture techniques, whole-genome sequencing, and targeted PCR assays.

Culturing and Isolation of Morphological Variants

-

Objective: To culture the B. anthracis spores from the evidentiary samples and identify any phenotypic variants.

-

Methodology:

-

Spore samples recovered from the letters were plated on sheep blood agar (SBA).[3]

-

Plates were incubated, and colonies were examined for variations in morphology (size, shape, color, and texture) compared to the wild-type B. anthracis Ames strain.[3]

-

Four distinct morphotypes (A, B, C/D, and E) were identified, isolated, and subcultured for further analysis.[3][6]

-

Sporulation Assays

-

Objective: To quantify the sporulation efficiency of the identified morphotypes.

-

Methodology:

-

Secondary cultures of each morphotype were grown for 24 hours on two different media: new sporulation medium (NSM) and Leighton-Doi (L-D) medium.[3]

-

The cultures were assayed to determine the percentage of sporulation.

-

All identified variants consistently showed a reduced ability to sporulate compared to the B. anthracis Ames Ancestor strain.[3]

-

Whole-Genome Sequencing and Comparative Genomics

-

Objective: To identify the genetic basis for the observed morphological and sporulation differences.

-

Methodology:

-

Genomic DNA was extracted from each of the four morphotypes.

-

Whole-genome sequencing was performed.

-

The genome sequences of the variants were compared to the fully sequenced and assembled genome of the B. anthracis Ames Ancestor strain.[3]

-

Comparative analysis focused on identifying single nucleotide polymorphisms (SNPs), insertions, deletions, and larger genomic rearrangements.

-

This analysis revealed the four distinct mutations that were unique to the morphotypes found in the letter samples.

-

Development and Application of PCR-Based Assays

-

Objective: To develop a high-throughput method to screen a large repository of B. anthracis Ames strain samples for the presence of the four identified genetic mutations.

-

Methodology:

-

Four highly specific and sensitive quantitative PCR (qPCR) assays were designed, each targeting one of the four genetic mutations.[3][7]

-

These assays were used to screen a repository of over 1,000 B. anthracis Ames isolates collected from various laboratories.

-

Only samples originating from the RMR-1029 flask at USAMRIID tested positive for the presence of all four morphotype-associated mutations.

-

Visualizing the Investigation and its Scientific Underpinnings

The following diagrams illustrate the logical workflow of the microbial forensic investigation and the impact of the identified mutations on the bacterial sporulation pathway.

Conclusion

References

- 1. fbi.gov [fbi.gov]

- 2. #08-697: Transcript of Amerithrax Investigation Press Conference (2008-08-06) [justice.gov]

- 3. Bacillus anthracis comparative genome analysis in support of the Amerithrax investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacillus anthracis comparative genome analysis in support of the Amerithrax investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. NRC: Data insufficient for firm conclusion in anthrax case | CIDRAP [cidrap.umn.edu]

Technical Analysis of FBI Investigation of Bacillus anthracis Spores from Flask RMR-1029

Disclaimer: The designation "RMR-1029" does not refer to a therapeutic agent or a subject of drug development. Instead, RMR-1029 was the identifier for a specific flask containing the Ames strain of Bacillus anthracis at the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID). This flask and its contents were a central focus of the FBI's "Amerithrax" investigation into the 2001 anthrax attacks. This document summarizes the key scientific findings from the forensic analysis of the material from flask RMR-1029.

Overview of the Amerithrax Investigation and the Significance of RMR-1029

In the fall of 2001, letters containing B. anthracis spores were mailed to several locations in the United States, resulting in 22 infections and five deaths.[1][2] The ensuing FBI investigation, codenamed "Amerithrax," sought to identify the source of the anthrax spores. A critical component of this investigation was the field of microbial forensics, which used genetic analysis to trace the origin of the bacteria.[3][4]

Early in the investigation, the anthrax in the letters was identified as the Ames strain.[2] The FBI then began collecting and analyzing Ames strain samples from various laboratories to find a genetic match.[5] This effort led investigators to focus on flask RMR-1029, a stock of highly purified Ames strain spores maintained at USAMRIID and under the control of Dr. Bruce Ivins.[6][7][8] The Department of Justice later alleged that RMR-1029 was the parent material for the anthrax used in the attacks.[8]

Genetic Analysis and Key Findings

The core of the scientific investigation involved identifying unique genetic signatures within the anthrax samples from the letters and comparing them to the contents of RMR-1029.

2.1 Identification of Morphological Variants and Genetic Mutations:

Scientists discovered that the B. anthracis populations in the letters were not uniform. Instead, they contained several distinct colony morphologies when grown on agar plates.[1] These morphological variants were found to have specific genetic mutations that could be used as markers.[9] The FBI, with the help of outside laboratories, developed assays to detect four specific mutations.[2]

2.2 Comparative Analysis with RMR-1029:

The analysis of samples from RMR-1029 revealed the presence of the same genetic variants found in the letter spores.[9] This genetic link was a key piece of evidence suggesting that the anthrax in the letters originated from this flask.[9] The Department of Justice stated that RMR-1029 was "conclusively identified as the parent material to the anthrax powder used in the mailings".[9]

However, a later review by the National Academy of Sciences (NAS) concluded that while the scientific findings were consistent with a link between the letter material and flask RMR-1029, the evidence was not as conclusive as the Department of Justice claimed.[1][3] The NAS report noted that the genetic analyses did not definitively demonstrate that the spores were derived from RMR-1029.[9] One of the complexities was the possibility that similar mutations could have arisen independently in other Ames strain populations (parallel evolution).[9]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the genetic analysis of the FBI's repository of Ames strain samples.

| Metric | Finding | Source |

| Total Repository Samples | 947 | [9] |

| Frequency of 4-Positive Samples | 8 out of 947 (0.845%) | [9] |

| Conclusion of DOJ | RMR-1029 was the parent material of the attack spores. | [8][9] |

| Conclusion of NAS Review | The scientific link is not as conclusive as stated by the DOJ. | [1] |

Experimental Protocols

The following outlines the general methodologies used in the forensic analysis of RMR-1029 and the letter spores.

4.1 Sample Collection and Repository Creation:

-

The FBI requested and collected samples of the Ames strain of B. anthracis from laboratories worldwide.[5]

-

These samples were used to create a repository (the FBIR) for comparative analysis.[1][9]

4.2 Culture and Morphological Analysis:

-

Spores from the letters and from the repository samples were cultured on agar plates.

-

The resulting bacterial colonies were visually inspected for variations in morphology (shape, color, texture).[5]

4.3 DNA Sequencing and Mutation Discovery:

-

Whole-genome sequencing was performed on the initial letter samples to identify the strain and look for genetic variations.[6]

-

Genomic DNA from the morphological variants was sequenced to identify specific mutations that distinguished them from the typical Ames strain.

4.4 Development of High-Throughput Screening Assays:

-

Based on the discovered mutations, highly specific quantitative PCR (qPCR) assays were developed.[4]

-

These assays allowed for the rapid screening of the large number of samples in the FBI repository for the presence of the four key mutations.[4]

Visualizations

5.1 Forensic Investigation Workflow

Caption: Workflow of the FBI's microbial forensic investigation.

5.2 Logical Relationship of Evidence

Caption: Relationship between the evidence and genetic markers.

References

- 1. Summary - Review of the Scientific Approaches Used during the FBI’s Investigation of the 2001 Anthrax Letters - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Introduction - Review of the Scientific Approaches Used during the FBI’s Investigation of the 2001 Anthrax Letters - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. New review of anthrax case discussed by review committee vice chair, Stanford bioterrorism expert [med.stanford.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. Paul Keim: "We Were Surprised It Was the Ames Strain" | FRONTLINE | PBS | Official Site | Documentary Series [pbs.org]

- 6. 2001 anthrax attacks - Wikipedia [en.wikipedia.org]

- 7. Exclusive: New Photos of Anthrax Suspect's Lab | FRONTLINE | PBS | Official Site | Documentary Series [pbs.org]

- 8. #08-697: Transcript of Amerithrax Investigation Press Conference (2008-08-06) [justice.gov]

- 9. Comparison of the Material in the Letters with Samples in the FBI Repository - Review of the Scientific Approaches Used during the FBI’s Investigation of the 2001 Anthrax Letters - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Morphological Variants of Bacillus anthracis Ames Strain in Flask RMR-1029

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the morphological variants of the Bacillus anthracis Ames strain identified in flask RMR-1029, which was a key piece of evidence in the 2001 Amerithrax investigation. The presence of these distinct variants, characterized by unique colony morphologies on agar plates, allowed for a high-resolution genetic analysis to trace the origin of the spores used in the attacks.[1][2][3] This document details the quantitative data associated with these variants, the experimental protocols used for their identification, and the logical workflows of the scientific investigation.

Quantitative Data Summary

During the investigation, scientists discovered that the B. anthracis Ames strain population within the attack letters and in flask RMR-1029 was not uniform.[2] Instead, it was a mixture of the predominant Ames strain and several subpopulations that exhibited distinct colony morphologies when cultured.[2][3] These "morphotypes" were linked to specific genetic mutations.[2] Four specific genotypes, designated A1, A3, D, and E, were identified and used as genetic markers to connect the letter spores to their parent material in flask RMR-1029.[3]

While the exact ratios of these variants within the RMR-1029 flask are not publicly detailed, extensive testing was performed on samples from the flask and on known derivatives. One experiment involved analyzing 30 replicate samples derived from RMR-1029 to test for the presence of the four mutant genotypes. The results showed significant variability among the replicates, highlighting the heterogeneous nature of the spore mixture.[4]

| Metric | Description | Source |

| Parent Strain | Bacillus anthracis Ames Strain | [2][3] |

| Identified Variants | Multiple distinct colony morphological types (morphotypes) | [2][3] |

| Genetic Markers | Four specific genotypes (A1, A3, D, E) associated with the morphotypes | [3] |

| Origin of Heterogeneity | Believed to have arisen during large-scale production runs, likely at Dugway Proving Ground, which were pooled into flask RMR-1029.[4] |

Table 1: Summary of Morphological and Genetic Variants in RMR-1029

| Replicate Samples Analyzed | Number of Samples Scoring Positive for Mutant Genotypes |

| All Four Mutations | 16 |

| Three of Four Mutations | 8 |

| Two of Four Mutations | 5 |

| One of Four Mutations | 1 |

Table 2: Variability of Mutant Genotypes in 30 Replicate Samples from RMR-1029[4]

Experimental Protocols

The characterization of the morphological variants in RMR-1029 involved a combination of classical microbiology, molecular biology, and genomic techniques.

Protocol: Culturing and Morphological Analysis

This protocol outlines the basic steps for identifying morphological variants of B. anthracis from a spore sample.

-

Sample Preparation: Aseptically retrieve a small aliquot of the spore suspension (e.g., from flask RMR-1029) in a certified Biosafety Level 3 (BSL-3) laboratory.

-

Serial Dilution: Perform a 10-fold serial dilution of the spore suspension in sterile phosphate-buffered saline (PBS) to achieve a countable number of colonies.

-

Plating: Plate 100 µL of each dilution onto sheep blood agar (SBA) or other suitable nutrient agar plates.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Colony Morphology Screening: Visually inspect the plates for colonies that differ from the typical wild-type B. anthracis Ames phenotype (e.g., differences in color, texture, size, or hemolysis).[1]

-

Isolation: Isolate each distinct morphotype by picking a single colony and streaking it onto a new agar plate to obtain a pure culture for further analysis.

Protocol: Genotype-Specific qPCR Assay

This protocol describes the use of quantitative PCR to screen for the specific genetic mutations identified in the morphological variants.

-

DNA Extraction: Extract genomic DNA from both wild-type and variant colonies using a validated microbial DNA extraction kit.

-

Primer and Probe Design: Utilize the specific primers and fluorescently labeled probes designed to target the unique genetic sequences of the A1, A3, D, and E genotypes.

-

qPCR Reaction Setup: Prepare a qPCR reaction mix containing DNA polymerase, dNTPs, reaction buffer, the specific primer/probe set, and the extracted genomic DNA.

-

Thermal Cycling: Run the qPCR reaction on a thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification curves. A positive result is indicated by a sigmoidal amplification plot and a cycle threshold (Ct) value within the expected range, confirming the presence of the specific mutant genotype.[1]

Protocol: Whole-Genome Sequencing (WGS)

WGS was used to perform a comprehensive comparative analysis between the wild-type and variant strains to identify the underlying genetic mutations.[1]

-

Library Preparation: Prepare a sequencing library from high-quality genomic DNA extracted from a pure culture of a morphological variant. This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.

-

Sequencing: Sequence the prepared library on a massively parallel sequencing platform (e.g., Illumina).

-

Data Processing: Perform quality control on the raw sequencing reads to trim adapters and remove low-quality bases.

-

Genome Assembly: Assemble the quality-filtered reads into a draft genome.

-

Comparative Genomics: Align the assembled genome of the variant strain against the reference genome of the B. anthracis Ames Ancestor strain. Identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic differences that correlate with the observed phenotype.[1]

Visualizations: Workflows and Relationships

The following diagrams illustrate the key workflows and logical relationships in the analysis of the RMR-1029 variants.

Caption: Logical relationship of spore production and the RMR-1029 flask.

Caption: Experimental workflow for identifying RMR-1029 genetic variants.

References

- 1. tandfonline.com [tandfonline.com]

- 2. sites.nationalacademies.org [sites.nationalacademies.org]

- 3. Summary - Review of the Scientific Approaches Used during the FBI’s Investigation of the 2001 Anthrax Letters - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Comparison of the Material in the Letters with Samples in the FBI Repository - Review of the Scientific Approaches Used during the FBI’s Investigation of the 2001 Anthrax Letters - NCBI Bookshelf [ncbi.nlm.nih.gov]

Understanding the Genetic Mutations in RMR-1029 Spores: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the genetic mutations identified in the Bacillus anthracis Ames strain spores from the RMR-1029 flask, which was a key focus of the investigation into the 2001 anthrax attacks. The information presented here is compiled from publicly available scientific literature and reports from the investigation.

Executive Summary

During the investigation of the 2001 anthrax attacks, subpopulations of Bacillus anthracis spores with distinct colony morphologies, termed "morphotypes," were isolated from the letters.[1][2][3] These phenotypic variations were traced back to genetic mutations.[1][2] Subsequent analysis revealed that the RMR-1029 flask, a specific stock of B. anthracis Ames strain, contained spores with the same genetic markers, linking it to the material in the letters.[4] This guide details the identified mutations, the experimental protocols used for their characterization, and their impact on the bacterial sporulation signaling pathway.

Genetic Mutations in RMR-1029 Morphotypes

Whole-genome sequencing and comparative analysis of the B. anthracis Ames strain from the attack letters identified four distinct morphological variants.[1][2][3] These variants, designated as morphotypes A, B, C/D, and E, each harbor specific genetic mutations that primarily affect the sporulation process.[1][3] Three of these mutations have been linked to the regulation of the phosphorylation state of Spo0F, a critical response regulator in the initiation of the sporulation cascade.[1][3]

Quantitative Data on Mutant Detection

Precise quantification of the frequency of these mutant morphotypes within the bulk RMR-1029 spore population is not publicly available. However, data from replicate testing of the RMR-1029 flask for the presence of the four mutations provide insight into their detection. The variability in detection across replicates highlights the heterogeneous nature of the spore population within the flask.

| Morphotype | Genetic Marker Assay | Number of Positive Detections (out of 30 replicates) | Number of Negative Detections (out of 30 replicates) | Number of Inconclusive Results (out of 30 replicates) |

| A | A1 | 28 | 1 | 1 |

| A | A3 | 29 | 1 | 0 |

| D | D | 30 | 0 | 0 |

| E | E | 30 | 0 | 0 |

Data adapted from statistical analysis of the Amerithrax investigation's "morph" assay results.[5][6]

Experimental Protocols

The identification and characterization of the genetic mutations in the RMR-1029 spores involved a multi-step process encompassing microbiological culture, phenotypic analysis, and molecular genetics.

Identification of Morphological Variants

The initial step in identifying the mutant spores was the observation of distinct colony morphologies when cultured on specific growth media.

Experimental Workflow:

Caption: Experimental workflow for the identification and characterization of RMR-1029 morphotypes.

Methodology:

-

Culturing: Spore suspensions from the evidentiary material and the RMR-1029 flask were plated on 5% Sheep Blood Agar (SBA).[7][8][9][10][11] SBA is a non-selective, enriched medium that supports the growth of B. anthracis and allows for the visual differentiation of colony morphologies.[8][11]

-

Phenotypic Observation: Following incubation, plates were examined for colonies exhibiting morphologies that deviated from the typical wild-type B. anthracis Ames strain. These variations included differences in colony size, texture, and opacity.[1][2]

-

Sporulation Assays: Isolated variant colonies were subcultured onto specialized sporulation media, such as New Sporulation Medium (NSM) and Leighton-Doi (L-D) medium, to assess their sporulation efficiency compared to the wild-type strain.[12][13][14][15][16] The observed reduction in sporulation capacity was a key characteristic of the mutant morphotypes.[1]

Molecular Characterization of Mutations

To identify the genetic basis of the observed phenotypes, DNA from the variant colonies was extracted and subjected to molecular analysis.

Methodology:

-

Whole-Genome Sequencing (WGS): The complete genomes of the morphological variants were sequenced and compared to the genome of the ancestral B. anthracis Ames strain.[1][2][3] This comparative genomic approach pinpointed the specific genetic loci containing mutations.[1][2]

-

PCR-Based Assays: Based on the WGS data, polymerase chain reaction (PCR)-based assays were developed to rapidly screen for the presence of these specific mutations in a large number of samples.[5][17] These assays were designed to be highly sensitive and specific for the four identified mutant genotypes.[17] While the exact primer sequences used in the investigation are not publicly available, the methodology relies on standard real-time PCR principles for mutation detection.[18][19]

Impact on Sporulation Signaling Pathways

The initiation of sporulation in Bacillus anthracis is a complex process controlled by a phosphorelay signal transduction system. This pathway integrates environmental and cellular signals to regulate the phosphorylation of the master response regulator, Spo0A. The mutations identified in the RMR-1029 morphotypes interfere with this critical pathway, leading to reduced sporulation efficiency.

Sporulation Initiation Phosphorelay in B. anthracis and Sites of RMR-1029 Mutations:

Caption: The B. anthracis sporulation initiation phosphorelay and the putative points of interference by the RMR-1029 morphotype mutations.

The mutations in morphotypes B and C/D are believed to directly impact the phosphorylation state of Spo0F by affecting the activity of phosphatases and kinases that act upon it.[1][3] The mutation in morphotype A, a duplication in the vrrA gene, is also linked to sporulation, as vrrA is known to influence the expression of Spo0A. The mutation in morphotype E was identified as a deletion in a gene on the pXO1 virulence plasmid, which also resulted in a temperature-sensitive, sporulation-deficient phenotype.[1]

Conclusion

The genetic analysis of the RMR-1029 spores and the corresponding material from the 2001 anthrax letters represents a landmark case in the field of microbial forensics. The identification of specific mutations within subpopulations of spores provided crucial links in the investigation. For researchers and drug development professionals, this case underscores the importance of understanding the genetic stability of Bacillus anthracis and the molecular pathways, particularly those involved in sporulation, that can be affected by mutations. Further research into the functional consequences of these and other mutations can inform the development of novel diagnostics, vaccines, and therapeutics against this significant pathogen.

References

- 1. researchgate.net [researchgate.net]

- 2. Bacillus anthracis comparative genome analysis in support of the Amerithrax investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Comparison of the Material in the Letters with Samples in the FBI Repository - Review of the Scientific Approaches Used during the FBI’s Investigation of the 2001 Anthrax Letters - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Statistical interpretation of the Amerithrax "morph" assay results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. woah.org [woah.org]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. captodayonline.com [captodayonline.com]

- 11. Laboratory procedures for diagnosis of anthrax, and isolation and identification of Bacillus anthracis - Anthrax in Humans and Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. bloximages.newyork1.vip.townnews.com [bloximages.newyork1.vip.townnews.com]

- 18. caister.com [caister.com]

- 19. Multiplex Real-Time PCR Assays that Measure the Abundance of Extremely Rare Mutations Associated with Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Provenance of the RMR-1029 Bacillus anthracis Spore Batch: A Technical Overview

Disclaimer: This document summarizes publicly available information regarding the spore batch designated RMR-1029. Much of this information originates from documents related to the FBI's "Amerithrax" investigation. Specific production protocols and detailed quantitative data for this particular batch are not fully available in the public domain. The experimental methodologies provided are representative of common practices for Bacillus anthracis spore production and purification during the relevant time period.

Introduction

The Bacillus anthracis spore batch designated RMR-1029 was a specific, highly-purified preparation of Ames strain spores. This batch became a central point of focus during the investigation into the 2001 anthrax letter attacks in the United States. Forensic analysis conducted by the Federal Bureau of Investigation (FBI) concluded that RMR-1029 was the parent material for the spores used in the mailings[1][2]. This guide provides a detailed account of the known provenance of RMR-1029, including its production history, composition, and the general methodologies likely employed in its creation.

Origin and Production History

The RMR-1029 spore batch was created in 1997 at the United States Army Medical Research Institute of Infectious Diseases (USAMRIID) and was under the sole custody of Dr. Bruce Ivins[2][3]. It was not the product of a single production run but was a composite, or pool, of spores from numerous individual production runs conducted at two separate U.S. Army facilities: Dugway Proving Ground (DPG) in Utah and USAMRIID in Fort Detrick, Maryland[1][4].

The purpose of creating such a large, pooled batch was to have a standardized, long-term reference stock for use in animal studies to test the efficacy of anthrax vaccines and therapeutics[1]. The combination of multiple production runs explains the presence of various genetic variants, or morphotypes, identified within the RMR-1029 population[1][4].

The production workflow for RMR-1029 can be summarized as follows:

Quantitative Data and Composition

Detailed specifications for the RMR-1029 batch are not publicly available. The information has been compiled from investigative documents and reports from the National Academy of Sciences.

| Parameter | Value / Description | Source |

| Organism | Bacillus anthracis | FBI Investigative Summary |

| Strain | Ames | National Academy of Sciences[5] |

| Date of Creation | 1997 | USDOJ[1] |

| Constituent Batches | A pool of 35 distinct production runs: - 13 runs from Dugway Proving Ground - 22 runs from USAMRIID | USDOJ[1] |

| Total Spores (Est.) | 4.02 x 10¹³ spores (before final concentration) | FBI Vault[6] |

| Final Concentration | Approx. 3 x 10¹⁰ spores/ml | USAMRIID record[1] |

| Purification Method | Purified using a product containing meglumine and diatrizoate. | Global Biodefense[7] |

| Genetic Diversity | Contained multiple genetic variants (morphotypes) due to the pooling of numerous production runs. Four specific mutations were used as markers in the FBI investigation. | FBI[8], National Academy of Sciences[1] |

| Custodian | Dr. Bruce Ivins, USAMRIID | DOJ[2][3] |

Representative Experimental Protocols

The exact protocols used to generate the constituent spore batches of RMR-1029 are not publicly available. However, based on scientific literature and documents from the relevant period, the following represents a plausible, generalized methodology for the production and purification of Bacillus anthracis spores for research purposes.

Spore Production (Sporulation)

Bacillus species are induced to sporulate through nutrient limitation. A common method involves a two-stage culture process.

4.1.1 Inoculum Preparation:

-

A single colony of B. anthracis Ames strain is selected from a blood agar plate.

-

The colony is used to inoculate a vegetative growth medium, such as Brain Heart Infusion (BHI) broth.

-

The culture is incubated overnight at 37°C with shaking to produce a dense culture of vegetative cells.

4.1.2 Sporulation Induction:

-

The vegetative culture is used to inoculate a larger volume of a nutrient-poor sporulation medium. Leighton-Doi medium was a common choice for this purpose.

-

The culture is incubated for an extended period (typically 3-8 days) at 30-37°C with vigorous aeration.

-

Sporulation progress is monitored microscopically by observing the formation of phase-bright endospores within the mother cells.

-

The process is complete when >95% of the cells have formed spores and lysis of the mother cells has occurred, releasing the free spores.

Spore Harvest and Purification

Crude spore preparations contain residual vegetative cells, cell debris, and media components that must be removed.

4.2.1 Initial Harvest and Washing:

-

The spore culture is centrifuged at high speed (e.g., 10,000 x g) to pellet the spores and debris.

-

The supernatant is discarded, and the pellet is resuspended in sterile, cold, deionized water.

-

This washing process (centrifugation and resuspension) is repeated multiple times (typically 5-10 times) to remove soluble contaminants.

4.2.2 Density Gradient Centrifugation:

-

For high-purity preparations, spores are purified by centrifugation through a density gradient. A widely used method involves gradients of diatrizoate salts.

-

A solution of diatrizoate meglumine and diatrizoate sodium (e.g., Hypaque-76 or similar) is used to create the gradient.

-

The washed spore suspension is carefully layered on top of the gradient.

-

The gradient is centrifuged at high speed. Spores, being very dense, will travel through the gradient and form a distinct band, separating from less dense cellular debris.

-

The purified spore band is carefully collected using a syringe.

-

The collected spores are washed several times with sterile water to remove the gradient medium.

4.2.3 Final Processing and Quantification:

-

The final purified spore pellet is resuspended in a suitable storage buffer (e.g., sterile water or saline).

-

Spore concentration is determined by direct counting using a hemocytometer and by determining viability through serial dilution and plating to count colony-forming units (CFU).

-

Purity is assessed by microscopic examination.

Logical Relationships and Workflow

The following diagram illustrates the logical flow from the initial decision to create a reference standard to the final use and forensic analysis of RMR-1029.

Conclusion

The provenance of the RMR-1029 spore batch is well-documented through investigative records, though specific technical production data remains limited. It was a composite batch of B. anthracis Ames strain spores, produced in 1997 by pooling 35 separate production runs from Dugway Proving Ground and USAMRIID. Maintained at USAMRIID, it was intended as a standardized reagent for biodefense research. The heterogeneous nature of its production is the likely source of the unique genetic markers that allowed forensic investigators to identify it as the parent material for the spores used in the 2001 anthrax attacks.

References

- 1. Egregious safety failures at Army lab led to anthrax mistakes [armytimes.com]

- 2. Biology and History of Bacillus anthracis - Review of the Scientific Approaches Used during the FBI’s Investigation of the 2001 Anthrax Letters - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Standard Method To Inactivate Bacillus anthracis Spores to Sterility via Gamma Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morphogenesis of the Bacillus anthracis Spore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation and Composition of the Bacillus anthracis Endospore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Requirements for the Development of Bacillus Anthracis Spore Reference Materials Used to Test Detection Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. war.gov [war.gov]

- 8. Inactivation of Bacillus anthracis Spores - PMC [pmc.ncbi.nlm.nih.gov]

RMR-1029: A Technical Review of the Central Evidence in the Amerithrax Investigation

Disclaimer: The subject of this document, RMR-1029, is not a therapeutic agent or a product under development. It refers to a specific stock of Bacillus anthracis Ames strain spores that was central to the FBI's investigation of the 2001 anthrax attacks. This guide provides a technical overview of RMR-1029, its scientific analysis, and its connection to the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID), intended for an audience of researchers and scientific professionals.

Introduction to RMR-1029

The Connection to USAMRIID and the Amerithrax Investigation

The 2001 anthrax attacks involved the mailing of letters containing anthrax spores to several media offices and two U.S. Senators, resulting in five deaths and seventeen infections.[9] The investigation, one of the largest and most complex in FBI history, sought to identify the source of the anthrax spores.[6][9] Early in the investigation, the anthrax was identified as the Ames strain, a strain that was researched at USAMRIID and distributed to other laboratories.[5][9]

Genetic Analysis and Experimental Protocols

The core of the scientific investigation linking the attack spores to RMR-1029 was based on the identification of specific genetic variants within the Bacillus anthracis population.

Initial analysis of the anthrax from the attack letters revealed morphological variants when grown on culture plates. These variants, which appeared as colonies with different shapes and textures, were found to be the result of specific genetic mutations.[1] Further genomic sequencing identified several distinct mutations that were present as subpopulations within the main spore population.

Four key mutant genotypes, designated A1, A3, D, and E, were identified and used as genetic signatures.[1] The FBI, in collaboration with other scientific institutions, developed specific assays to screen for the presence of these four mutations.[1]

A comprehensive repository of B. anthracis Ames strain samples, known as the FBI Repository (FBIR), was established to screen for the presence of the identified genetic markers.[1] The general protocol for screening these samples was as follows:

-

DNA Extraction: DNA was extracted from each submitted sample.

-

Genotyping Assays: The extracted DNA was then subjected to the newly developed assays designed to detect the presence of the A1, A3, D, and E mutations.

-

Data Analysis: The results were analyzed to identify which repository samples contained the same suite of mutations found in the attack spores.

A significant point of contention during the investigation was a sample from RMR-1029 submitted by Dr. Ivins that initially did not test positive for the key mutations.[1][5] To address this, the FBI conducted an experiment where 30 replicate samples were taken from the RMR-1029 flask. The results of the analysis of these 30 samples for the four mutations are summarized below.

| Mutation | Number of Positive Samples (out of 30) | Percentage Positive |

| A1 | 15 | 50% |

| A3 | 11 | 36.7% |

| D | 10 | 33.3% |

| E | 1 | 3.3% |

| All Four | 1 | 3.3% |

| None | 10 | 33.3% |

This table is a representation of the data described in the National Academies of Sciences report on the investigation.[1]

Visualizing the Investigative and Scientific Workflow

The following diagrams illustrate the logical flow of the investigation and the scientific processes involved.

Caption: Workflow of the Amerithrax investigation.

Caption: Genetic analysis workflow for the Amerithrax investigation.

Conclusion

RMR-1029 is a significant entity in the history of biodefense and microbial forensics. The investigation into its role in the 2001 anthrax attacks spurred the development of new techniques for the genetic analysis of pathogens, which have had a lasting impact on the field. While the FBI concluded that RMR-1029 was the parent material for the attack spores, a report by the National Academy of Sciences later stated that the scientific evidence alone was not sufficient to definitively prove this link.[2][7] The case of RMR-1029 serves as a complex example of the application of science in a major criminal investigation.

References

- 1. Comparison of the Material in the Letters with Samples in the FBI Repository - Review of the Scientific Approaches Used during the FBI’s Investigation of the 2001 Anthrax Letters - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Exclusive: New Photos of Anthrax Suspect's Lab | FRONTLINE | PBS | Official Site | Documentary Series [pbs.org]

- 3. Summary - Review of the Scientific Approaches Used during the FBI’s Investigation of the 2001 Anthrax Letters - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. FBI conclusions in anthrax probe meet skepticism | CIDRAP [cidrap.umn.edu]

- 5. pbs.org [pbs.org]

- 6. New review of anthrax case discussed by review committee vice chair, Stanford bioterrorism expert [med.stanford.edu]

- 7. sites.nationalacademies.org [sites.nationalacademies.org]

- 8. #08-697: Transcript of Amerithrax Investigation Press Conference (2008-08-06) [justice.gov]

- 9. 2001 anthrax attacks - Wikipedia [en.wikipedia.org]

- 10. justice.gov [justice.gov]

Publicly Available Data on the RMR-1029 Genome: A Technical Overview

Initial searches for "RMR-1029 genome" did not yield publicly available genomic data in standard databases. However, extensive documentation exists regarding a specific Bacillus anthracis Ames strain spore batch, identified as RMR-1029, which was central to the 2001 anthrax attacks investigation. This guide synthesizes the publicly available information regarding the genetic characteristics and analysis of RMR-1029.

Genetic Analysis and Key Findings

During the investigation, scientists discovered that while the predominant genotype in the attack letters was identical to the standard Ames strain, there were several subpopulations with distinct colony morphologies[1]. These morphological variants were found to possess specific genetic mutations[1][5].

Key Genetic Markers:

| Finding | Description | Significance |

| Morphological Variants | Subpopulations of B. anthracis with distinct colony appearances when grown on agar plates.[1] | Indicated a heterogeneous population within the original spore batch. |

| Specific Genetic Mutations | Four key mutations were identified in the variants found in the attack letters.[3][6] | These mutations became the genetic signature used to trace the source of the anthrax. |

| Link to RMR-1029 | The four specific mutations were also detected in the RMR-1029 spore batch.[1][8] | This provided a strong scientific link suggesting RMR-1029 was the parent material for the attack spores. |

Experimental Protocols

The primary experimental protocols used in the analysis of RMR-1029 and the letter-associated spores involved microbial forensics techniques that were cutting-edge at the time.

1. Whole-Genome Sequencing and Comparative Genomics: Scientists at The Institute for Genomic Research (TIGR) performed whole-genome shotgun sequencing of isolates from the letter materials[5][8]. This allowed for the identification of genetic differences, including the key mutations that would be used for screening.

2. Development of Mutation-Specific PCR Assays: Based on the sequencing data, highly specific and sensitive quantitative PCR (qPCR) assays were developed to detect the four identified genetic mutations[6][8]. These assays were crucial for rapidly screening over 1,000 samples of the Ames strain collected by the FBI[8].

3. Morphological Analysis: Microbiologists cultured the anthrax spores on agar plates to observe and isolate colonies with different morphologies[1][9]. These visually distinct colonies were then selected for further genetic analysis.

Below is a generalized workflow for the microbial forensic investigation of the RMR-1029 strain.

References

- 1. Comparison of the Material in the Letters with Samples in the FBI Repository - Review of the Scientific Approaches Used during the FBI’s Investigation of the 2001 Anthrax Letters - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Summary - Review of the Scientific Approaches Used during the FBI’s Investigation of the 2001 Anthrax Letters - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. NRC: Data insufficient for firm conclusion in anthrax case | CIDRAP [cidrap.umn.edu]

- 4. bloximages.newyork1.vip.townnews.com [bloximages.newyork1.vip.townnews.com]

- 5. 2001 anthrax attacks - Wikipedia [en.wikipedia.org]

- 6. Introduction - Review of the Scientific Approaches Used during the FBI’s Investigation of the 2001 Anthrax Letters - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Statistical interpretation of the Amerithrax "morph" assay results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Paul Keim: "We Were Surprised It Was the Ames Strain" | FRONTLINE | PBS | Official Site | Documentary Series [pbs.org]

Methodological & Application

Application Notes and Protocols for the Genetic Analysis of Bacillus anthracis RMR-1029

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the genetic analysis of Bacillus anthracis, with a specific focus on the methodologies relevant to the investigation of the RMR-1029 spore batch. RMR-1029 is a specific preparation of the Bacillus anthracis Ames strain, which was identified as the parent material for the spores used in the 2001 anthrax attacks in the United States.[1][2][3] The genetic analysis of this strain and the related evidentiary samples was a landmark case in the field of microbial forensics.[2][4]

The protocols outlined below are based on the scientific methods published in the course of the "Amerithrax" investigation and general molecular biology techniques for B. anthracis. They cover sample preparation, DNA extraction, whole-genome sequencing (WGS), comparative genomics, and specific mutation detection.

Core Methodologies and Data Presentation

The genetic analysis of B. anthracis RMR-1029 and related samples involves a multi-step process designed to identify unique genetic signatures. The key experimental stages include:

-

Spore Lysis and DNA Extraction: Efficiently breaking open the resilient B. anthracis spores to obtain high-quality genomic DNA.

-

Whole-Genome Sequencing (WGS): Sequencing the entire genome of the bacterial isolates to obtain a comprehensive view of the genetic information.

-

Comparative Genomics and Variant Identification: Comparing the genome sequence of the sample of interest to a reference genome (e.g., the B. anthracis Ames Ancestor strain) to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic variations.

-

Development of Specific Genetic Assays: Designing and validating PCR-based assays to rapidly screen for the identified mutations in a large number of samples.

Quantitative Data Summary

The following table summarizes the types of quantitative data generated during the genetic analysis of B. anthracis.

| Data Type | Description | Typical Metrics |

| DNA Yield and Purity | The concentration and purity of genomic DNA extracted from B. anthracis spores. | DNA Concentration (ng/µL), A260/A280 ratio, A260/A230 ratio |

| Sequencing Data Quality | The quality of the raw sequencing data generated by the WGS platform. | Q-score (e.g., Q30), Read Length, Sequencing Depth |

| Genome Assembly Statistics | The quality and completeness of the assembled genome. | Number of Contigs, N50, Genome Size (bp), GC Content (%) |

| Variant Calling | The number and types of genetic variants identified compared to a reference genome. | Number of SNPs, Number of Indels, Variant Allele Frequency |

| qPCR Data | Quantitative PCR data for the detection of specific mutations. | Cycle Threshold (Ct) values |

Experimental Protocols

Protocol 1: DNA Extraction from Bacillus anthracis Spores

This protocol is designed for the efficient lysis of B. anthracis spores and subsequent DNA extraction, which is a critical first step for any genetic analysis.

Materials:

-

B. anthracis spore suspension

-

PowerBeads (0.1 mm)

-

Lysis Buffer (e.g., from a commercial DNA extraction kit for Gram-positive bacteria)

-

Lysozyme

-

Proteinase K

-

RNase A

-

DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit or similar)

-

Microcentrifuge tubes

-

TissueLyser or similar bead beater

-

Microcentrifuge

-

Water bath or heat block

Methodology:

-

Spore Lysis (Mechanical Disruption):

-

Pellet 1 mL of the B. anthracis spore suspension by centrifugation.

-

Resuspend the spore pellet in a suitable lysis buffer.

-

Add 200 mg of 0.1 mm PowerBeads to the spore suspension in a microcentrifuge tube.

-

Secure the tubes in a TissueLyser and process for 5 minutes at 30 Hz to mechanically disrupt the spores.[1]

-

Centrifuge the sample to pellet the beads and cellular debris.

-

-

Enzymatic Lysis:

-

Transfer the supernatant from the previous step to a new microcentrifuge tube.

-

Add lysozyme to the supernatant and incubate at 37°C for at least 30 minutes.

-

Add Proteinase K and incubate at 56°C for 30 minutes to digest proteins.

-

-

DNA Purification:

-

Proceed with DNA purification using a commercial DNA extraction kit, following the manufacturer's instructions for Gram-positive bacteria.

-

Include an RNase A treatment step to remove contaminating RNA.

-

Elute the purified genomic DNA in a suitable elution buffer.

-

-

Quality Control:

-

Assess the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).

-

Verify the integrity of the DNA by agarose gel electrophoresis.

-

Protocol 2: Whole-Genome Sequencing and Comparative Analysis

This protocol outlines the steps for sequencing the genome of a B. anthracis isolate and identifying genetic variants.

Materials:

-

Purified B. anthracis genomic DNA

-

DNA library preparation kit (e.g., Illumina DNA Prep)

-

Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq or Oxford Nanopore MinION)[5][6]

-

Bioinformatics software for quality control, genome assembly, and variant calling (e.g., Trimmomatic, SPAdes, Parsnp)[7][8]

Methodology:

-

Library Preparation:

-

Prepare a sequencing library from the extracted genomic DNA using a commercial library preparation kit. This typically involves fragmenting the DNA, adding sequencing adapters, and amplifying the library.

-

-

Sequencing:

-

Sequence the prepared library on an NGS platform according to the manufacturer's protocol.

-

-

Data Analysis:

-

Quality Control: Use software like Trimmomatic to trim low-quality bases and remove adapter sequences from the raw sequencing reads.[7]

-

Genome Assembly: Assemble the quality-filtered reads into a draft genome sequence using a de novo assembler such as SPAdes.[5]

-

Variant Calling: Align the assembled genome or the raw reads to a reference genome (e.g., B. anthracis Ames Ancestor, GenBank: NC_007530.2) using a tool like Parsnp to identify SNPs and other genetic variants.[8]

-

Protocol 3: Specific Mutation Detection by qPCR

This protocol describes a TaqMan-based qPCR assay for the rapid detection of specific SNPs identified through comparative genomics.[9]

Materials:

-

Purified B. anthracis genomic DNA

-

qPCR master mix

-

Custom-designed primers and TaqMan probes specific for the target mutation and the wild-type allele.

-

Real-time PCR instrument

Methodology:

-

Assay Design:

-

Design primers and probes that specifically target the region containing the SNP of interest. The probes should be labeled with different fluorescent dyes to distinguish between the mutant and wild-type alleles.

-

-

qPCR Reaction Setup:

-